molecular formula C18H17FN2O B1261011 3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine

3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine

Cat. No. B1261011
M. Wt: 296.3 g/mol
InChI Key: MKBRBMQWWXUBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine is an organic amino compound and a member of benzenes.

Scientific Research Applications

1. NMDA Receptor Antagonists

3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, a related compound, represents a new class of diphenylpropylamine NMDA receptor antagonists. This compound and its radiolabelled ligand, synthesized from 3,3′-difluorobenzophenone, exhibit potential applications in neuroscience research (Moe et al., 1998).

2. Neurokinin-1 Receptor Antagonism

Compounds structurally related to 3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine have been found to exhibit high affinity as orally active neurokinin-1 receptor antagonists. These compounds are effective in pre-clinical tests for emesis and depression, showing significant relevance in pharmacological research (Harrison et al., 2001).

3. Sigma 2 Ligand Affinity

Research on 3-(omega-aminoalkyl)-1H-indoles, which include 3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine, has demonstrated high affinity for both sigma 1 and sigma 2 binding sites. These compounds also show affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors, highlighting their importance in receptor binding studies (Perregaard et al., 1995).

4. Potential Central Nervous System Agents

Spiro[isobenzofuran-1(3H),4'-piperidines], a class of compounds including the 3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine, have shown significant potential as central nervous system depressants. These compounds, with variations in their structure, have been evaluated for their potency and effects on the nervous system (Allen et al., 1978).

5. Antibacterial Activity

Studies on 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamines, closely related to the target compound, have revealed that their derivatives possess significant antibacterial activity. These findings underscore the potential of such compounds in the development of new antibacterial agents (Arutyunyan et al., 2017).

properties

Product Name

3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

3-[1-(4-fluorophenyl)-5-isocyano-3H-2-benzofuran-1-yl]propan-1-amine

InChI

InChI=1S/C18H17FN2O/c1-21-16-7-8-17-13(11-16)12-22-18(17,9-2-10-20)14-3-5-15(19)6-4-14/h3-8,11H,2,9-10,12,20H2

InChI Key

MKBRBMQWWXUBRC-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC2=C(C=C1)C(OC2)(CCCN)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine
Reactant of Route 2
3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine
Reactant of Route 3
3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine
Reactant of Route 4
3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine
Reactant of Route 5
3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine
Reactant of Route 6
3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine

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